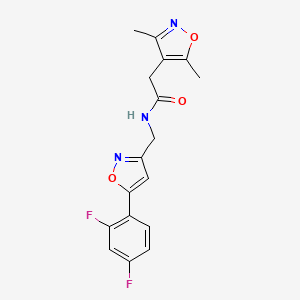
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H15F2N3O3 and its molecular weight is 347.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1105240-22-9 |
| Molecular Formula | C21H15F2N3O3 |
| Molecular Weight | 395.4 g/mol |
The presence of isoxazole rings and a difluorophenyl group enhances its potential biological activity by influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoxazole derivatives followed by acetamide coupling. The specific synthetic route can vary but generally includes:
- Formation of Isoxazole Rings : This is achieved through the reaction of appropriate aromatic compounds with hydroxylamine.
- Acetamide Formation : The reaction of the synthesized isoxazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study reported that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value of 14 µM against specific cancer cells. This effect was attributed to the inhibition of heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell proliferation and survival .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, particularly those involved in cancer cell metabolism. For example, docking studies and molecular dynamics simulations indicated high affinity for target proteins associated with tumor growth, suggesting that it could serve as a lead compound for developing new cancer therapeutics .
Antimicrobial Activity
Isoxazole derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial and fungal strains. The presence of electron-withdrawing groups like difluorophenyl enhances its lipophilicity and binding interactions with microbial targets.
Case Studies
- In Vitro Studies : A series of in vitro assays evaluated the cytotoxic effects of this compound on human lung adenocarcinoma cells. Results indicated selective cytotoxicity without significant toxicity to normal cells.
- Molecular Dynamics Simulations : These simulations provided insights into the stability and binding affinity of the compound within the active sites of target proteins, supporting its potential as an effective inhibitor in therapeutic applications .
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-14(10(2)24-21-9)7-17(23)20-8-12-6-16(25-22-12)13-4-3-11(18)5-15(13)19/h3-6H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHJUDBKYFODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














